(R)-Carisbamate is a novel neuromodulator developed for the treatment of various neurological disorders, particularly epilepsy. It belongs to a class of compounds known as alkyl-carbamates, which have been explored for their anticonvulsant properties. Carisbamate has garnered attention due to its unique mechanism of action and favorable pharmacokinetic profile, making it a candidate for further clinical development.
Carisbamate is classified under the chemical category of carbamates, which are esters or derivatives of carbamic acid. Its full chemical name is (R)-3-methyl-4-(sulfamoyl)phenylcarbamate. The compound has been synthesized and studied for its potential therapeutic effects in managing seizures and other neurological conditions, with research highlighting its efficacy in preclinical models.
The synthesis of (R)-Carisbamate involves several steps, primarily starting from (R)-methylvaleric acid. A general procedure for its synthesis includes:
The purity of the synthesized (R)-Carisbamate is typically assessed using techniques such as proton nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
(R)-Carisbamate undergoes various chemical reactions during its synthesis, including:
These reactions highlight the compound's synthetic pathway and the importance of each step in achieving the desired product.
(R)-Carisbamate exerts its pharmacological effects through multiple mechanisms:
These mechanisms collectively contribute to its efficacy as a neuromodulator in treating epilepsy.
(R)-Carisbamate exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations.
(R)-Carisbamate has potential applications in various scientific fields:
Carbamate-based anticonvulsants exhibit distinct stereochemical properties that critically influence their pharmacological profiles. (R)-Carisbamate ((R)-2-O-carbamoyl-1-o-chlorophenyl-ethanol) is the R-enantiomer of racemic carisbamate (YKP-509/Comfyde), featuring a chiral center at the C2 position of its ethanol moiety. This enantiomer shares the molecular formula C₉H₁₀ClNO₃ (molecular weight: 215.63 g/mol) with its (S)-counterpart but differs in its three-dimensional configuration, denoted by the stereodescriptor (R) [1] [3]. The spatial orientation of the carbamoyl and hydroxyl groups relative to the chlorophenyl ring creates differential interactions with biological targets, as evidenced by its distinct binding affinity for neuronal ion channels compared to the (S)-form [7] [8].
Table 1: Stereochemical Properties of Carisbamate Enantiomers
Property | (R)-Carisbamate | (S)-Carisbamate |
---|---|---|
IUPAC Name | [(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | [(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate |
CAS Registry Number | 194085-74-0 | 194085-75-1 |
Specific Rotation | Not reported | Not reported |
Chiral Center | C2 (asymmetric carbon) | C2 (asymmetric carbon) |
SMILES Notation | C1=CC=C(C(=C1)C@@HO)Cl | C1=CC=C(C(=C1)C@HO)Cl |
Racemic carisbamate was developed as a successor to felbamate, designed to eliminate toxic metabolites while retaining broad-spectrum anticonvulsant activity. The enantiomeric separation revealed that the (R)-isomer contributes disproportionately to the parent drug’s neuroprotective effects, underscoring the necessity of chiral differentiation in drug development [2] [5].
The (R)-enantiomer demonstrates superior efficacy in suppressing neuronal hyperexcitability through multi-target mechanisms:
Table 2: Pharmacodynamic Comparison of Carisbamate Enantiomers
Target | (R)-Carisbamate Activity | (S)-Carisbamate Activity | Experimental Model |
---|---|---|---|
INa(T) | IC50 = 56.4 µM | ~40% less potent | GH3 neuronal cells |
INa(L) | IC50 = 11.4 µM | ~35% less potent | GH3 neuronal cells |
Ih | IC50 = 38 µM; disrupts Hys(V) | Minimal effect at 50 µM | Hippocampal neurons |
Excitatory Synaptic Transmission | Presynaptic Cl− activation | Postsynaptic modulation | Rat piriform cortical slices |
In vivo studies using the multiple-hit rat model of symptomatic infantile spasms demonstrate that (R)-Carisbamate (30–60 mg/kg) acutely suppresses electroclinical spasms for 2–3 hours post-administration. The (S)-isomer requires 2-fold higher doses to achieve comparable effects, confirming enantioselective efficacy [4].
Chirality dictates both the target engagement and metabolic fate of carisbamate enantiomers:
Target Binding Specificity
Docking simulations reveal hydrogen bonding between the (R)-isomer’s carbamoyl group and Naᵥ1.7 channel residues (e.g., Lys1235 and Tyr1537). Its chlorophenyl ring stabilizes hydrophobic interactions within the channel’s pore domain, a configuration sterically hindered in the (S)-enantiomer. Similarly, (R)-Carisbamate binds HCN channels via Asn321 and Thr436, disrupting cAMP-dependent gating—a mechanism not observed with the (S)-form [7].
Stereoselective Metabolism
(R)-Carisbamate undergoes slower hepatic clearance than its (S)-counterpart in rats (CL/F: 3.3 vs. 2.0 L/h/kg). Primary metabolic pathways include:
The (R)-isomer exhibits 30% higher brain-to-plasma AUC ratios (1.27 vs. 1.32 for (S)), attributed to enhanced passive diffusion across the blood-brain barrier. This correlates with its superior suppression of hippocampal kindling in rodent models [8] [9].
Key Metabolic Observations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7